molecular formula C23H18N2O4 B10892865 4-(5-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)-3-methylbenzoic acid

4-(5-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)-3-methylbenzoic acid

Cat. No.: B10892865
M. Wt: 386.4 g/mol
InChI Key: WHUHAYWSTXBEES-SFQUDFHCSA-N
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Description

4-(5-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)-3-methylbenzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring, a cyano group, and a benzoic acid moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)-3-methylbenzoic acid can be achieved through multiple synthetic routes. One common method involves the condensation of 2-methylphenylamine with a suitable aldehyde to form an intermediate Schiff base, which is then subjected to cyclization and further functionalization to introduce the furan and benzoic acid groups .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as enhanced reaction rates, higher yields, and better selectivity . These systems allow for precise control over reaction conditions, making them suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(5-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-(5-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)-3-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)-3-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

4-[5-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]furan-2-yl]-3-methylbenzoic acid

InChI

InChI=1S/C23H18N2O4/c1-14-5-3-4-6-20(14)25-22(26)17(13-24)12-18-8-10-21(29-18)19-9-7-16(23(27)28)11-15(19)2/h3-12H,1-2H3,(H,25,26)(H,27,28)/b17-12+

InChI Key

WHUHAYWSTXBEES-SFQUDFHCSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)C(=O)O)C)/C#N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)C(=O)O)C)C#N

Origin of Product

United States

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